3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

Medicinal Chemistry Organic Synthesis Drug Discovery

This 3-chloro-1,2,5-thiadiazole is the critical intermediate for Xanomeline and related M1/M4 muscarinic agonists. The reactive chlorine at C3 enables unique SNAr diversification inaccessible with non-halogenated or regioisomeric analogs. The pyridin-3-yl at C4 matches validated muscarinic receptor binding requirements. Also supplied as a certified Xanomeline Impurity 2 reference standard with full characterization for ANDA/QC workflows. Procure this specific intermediate to leverage established structure-activity relationships without synthetic route re-optimization.

Molecular Formula C7H4ClN3S
Molecular Weight 197.65 g/mol
CAS No. 131986-28-2
Cat. No. B154589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
CAS131986-28-2
Molecular FormulaC7H4ClN3S
Molecular Weight197.65 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NSN=C2Cl
InChIInChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H
InChIKeyCMPNWGQBNRHIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole (CAS 131986-28-2): Critical Intermediates for Xanomeline Synthesis and Drug Discovery Scaffold


3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole (CAS 131986-28-2) is a heterocyclic building block containing a 1,2,5-thiadiazole core with a chlorine atom at the 3-position and a pyridin-3-yl substituent at the 4-position [1]. This compound serves as an essential intermediate in the synthesis of Xanomeline, a potent and selective M1/M4 muscarinic acetylcholine receptor agonist under investigation for neuropsychiatric disorders including schizophrenia [2]. The 1,2,5-thiadiazole scaffold has been extensively validated across multiple muscarinic agonist programs, with derivatives exhibiting high receptor affinity (Ki < 1 nM) and functional agonist activity [3].

Why 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole Cannot Be Replaced by Other 1,2,5-Thiadiazole Isomers or Analogs


Within the 1,2,5-thiadiazole class, substitution patterns critically determine both synthetic utility and downstream biological function. The target compound's chlorine atom at position 3 serves as a unique reactive handle enabling SNAr displacement with nucleophiles such as alkoxides, thiolates, and amines , a reactivity profile not shared by non-chlorinated or differently halogenated analogs. Furthermore, the pyridin-3-yl attachment at position 4 (rather than pyridin-2-yl or pyridin-4-yl) precisely positions the nitrogen for optimal electronic and steric interactions with muscarinic receptor binding pockets—a key structural determinant for M1/M4 selectivity observed in Xanomeline and related 1,2,5-thiadiazole muscarinic agonists [1]. Regioisomeric substitution, alternative heterocyclic cores (e.g., 1,2,4-thiadiazole, 1,3,4-thiadiazole), or non-chlorinated analogs cannot support the same synthetic transformations nor recapitulate the established structure-activity relationships without extensive, unpredictable re-optimization of both synthetic routes and biological activity [2].

Comparative Performance Metrics: 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole Versus Alternative 1,2,5-Thiadiazole Intermediates


Synthetic Utility: Unique Chloro Substituent Enables SNAr Displacement for Xanomeline Synthesis

The chlorine atom at position 3 of 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole provides a unique electrophilic site for nucleophilic aromatic substitution (SNAr) that is essential for installing the 3-(4-substituted-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine pharmacophore found in Xanomeline and related M1 agonists [1]. Specifically, the compound reacts with sodium alkoxides (e.g., sodium in 1-propanol at 50°C for 2 h) to displace chlorine and introduce alkoxy or thioether side chains . This reactivity is critical because the downstream muscarinic agonist potency and selectivity depend on the nature of the substituent at the thiadiazole 3-position; optimal m1 agonist efficacy is achieved with butyloxy or butylthio groups introduced via this chloride displacement [2].

Medicinal Chemistry Organic Synthesis Drug Discovery

Downstream Pharmacological Validation: Intermediates Lead to M1 Agonists with Sub-Nanomolar Receptor Affinity

The 1,2,5-thiadiazole core scaffold, for which 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole serves as a chlorinated building block, has been validated across multiple medicinal chemistry programs to produce muscarinic agonists with high receptor affinity. Bivalent bis-1,2,5-thiadiazole derivatives of 1,2,5,6-tetrahydropyridine exhibited Ki < 1 nM in receptor binding assays [1]. A structurally related series of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines (including Xanomeline, synthesized using this chlorinated intermediate) demonstrated functional M1 selectivity with efficacy and potency comparable to reference muscarinic agonists [2]. The pharmacological relevance of the pyridin-3-yl substitution pattern is supported by SAR studies showing that both the thiadiazole substituent nature and the pyridine nitrogen position critically influence m1 receptor activation [3].

Pharmacology Receptor Binding Muscarinic Agonists

Physicochemical Properties: Moderate Lipophilicity and Thermal Stability for Handling and Storage

3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole exhibits physicochemical properties that facilitate laboratory handling and storage relative to less stable heterocyclic intermediates. The compound is a solid at ambient temperature with a melting point of 56°C, a boiling point of 297.2°C at 760 mmHg, and a flash point of 133.5°C . Its calculated LogP value is 2.25, indicating moderate lipophilicity suitable for both organic solvent solubility and compatibility with aqueous reaction conditions after appropriate formulation [1]. These properties contrast with more labile thiadiazole derivatives containing hydrolysable functional groups (e.g., esters, thioesters, or unprotected amines) that require cold-chain shipping, inert atmosphere storage, and immediate use upon receipt.

Pre-formulation Analytical Chemistry Compound Management

Regulatory-Grade Documentation: Available as Characterized Impurity Standard with Pharmacopeial Traceability

3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole is commercially supplied as Xanomeline Impurity 2 with detailed characterization data compliant with regulatory guidelines [1]. The product can be used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during commercial production of Xanomeline [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility. This regulatory-grade documentation distinguishes this compound from generic research-grade 1,2,5-thiadiazole analogs that lack the full characterization package required for regulatory submissions or validated analytical methods.

Analytical Method Validation Quality Control Regulatory Affairs

Optimal Procurement and Deployment Scenarios for 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole in Drug Discovery and Development


Synthesis of Xanomeline and Xanomeline Analogs for Muscarinic Agonist Drug Discovery

This compound is the primary intermediate for the synthesis of Xanomeline (LY-246,708; NNC 11-0232), a potent M1/M4-preferring muscarinic acetylcholine receptor agonist. The chlorine atom at the thiadiazole 3-position undergoes SNAr displacement with alkoxides or thiolates to install the 3-alkoxy/alkylthio-1,2,5-thiadiazole pharmacophore. Downstream coupling with 1-methyl-1,2,5,6-tetrahydropyridine completes the Xanomeline core. Research groups focused on muscarinic receptor pharmacology, particularly those investigating M1/M4 agonists for schizophrenia, Alzheimer's disease, or cognitive dysfunction, should procure this specific chlorinated intermediate to access the established SAR space validated in multiple medicinal chemistry programs. Alternative non-chlorinated starting materials cannot access the same 3-substituted derivatives without complete redesign of the synthetic route [1].

Analytical Reference Standard for Xanomeline Impurity Profiling in cGMP Manufacturing

In the context of pharmaceutical development and manufacturing of Xanomeline drug substance or drug product, this compound is designated as Xanomeline Impurity 2 (also listed as Impurity 15 or Impurity 38 by various pharmacopeial compendia). It is commercially available with full characterization data and can be used for analytical method development, method validation, and quality control release testing in support of ANDA filings or commercial production. Procurement of this certified impurity standard is essential for establishing impurity specifications, validating HPLC/LC-MS methods, and conducting forced degradation studies as part of the regulatory chemistry, manufacturing, and controls (CMC) package [2].

Fragment-Based Drug Discovery and Scaffold Diversification for CNS Targets

As a fragment molecule, 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole serves as a versatile scaffold for molecular linking, expansion, and modification in fragment-based drug discovery (FBDD) campaigns [3]. The 1,2,5-thiadiazole core is a privileged scaffold in CNS drug discovery due to its ability to engage muscarinic receptors with high affinity (Ki < 1 nM for optimized derivatives) and its favorable physicochemical properties for blood-brain barrier penetration. The chlorine atom provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling or SNAr chemistry, enabling parallel synthesis of compound libraries for SAR exploration. Procurement of this fragment enables hit-to-lead optimization programs targeting neurological disorders, particularly those involving cholinergic dysfunction.

Development of Muscarinic Agonists with Antipsychotic-like Activity

The 1,2,5-thiadiazole scaffold, accessible through this chlorinated intermediate, has been validated in multiple studies demonstrating antipsychotic-like activity in preclinical models. Alkylthio-1,2,5-thiadiazole azacyclic derivatives (e.g., exo-6-(3-propyl/butylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane analogs) exhibit potent antipsychotic efficacy in conditioned avoidance responding (CAR) in rats and inhibition of apomorphine-induced climbing in mice, with significantly larger separation between therapeutic efficacy and cholinergic side effects compared to standard muscarinic agonists such as oxotremorine and pilocarpine [4]. This compound provides the starting point for synthesizing and optimizing next-generation antipsychotic candidates that act as functional dopamine antagonists via muscarinic receptor activation.

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